2-(difluoromethyl)-2-methylbutanoic acid
Description
Properties
CAS No. |
2252274-96-5 |
|---|---|
Molecular Formula |
C6H10F2O2 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-2-methylbutanoic acid typically involves the following steps:
Methylation: The subsequent methylation step can be performed using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The difluoromethyl group can be reduced to a difluoromethyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide, water.
Reduction: Difluoromethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Design and Development
The incorporation of difluoromethyl groups into drug candidates is a strategic approach in medicinal chemistry. Difluoromethyl moieties can enhance lipophilicity, metabolic stability, and target specificity of bioactive compounds. Research indicates that compounds containing difluoromethyl groups often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
- Case Study: Quinoxalin-2-one Derivatives
A recent study demonstrated that 3-difluoromethyl-quinoxalin-2-ones showed significant antiviral activity against Ebola and Marburg viruses. The incorporation of the difluoromethyl group enhanced the compounds' binding affinity to viral proteins, showcasing the potential of this structural motif in drug discovery .
Antimicrobial Activity
Research has shown that difluoromethylated compounds exhibit enhanced antimicrobial properties. The unique electronic characteristics imparted by fluorine substitution can improve interactions with microbial targets, leading to increased efficacy against resistant strains .
Pesticide Development
The use of difluoromethyl groups in pesticide formulations has been extensively studied due to their ability to modify biological activity and environmental stability. Pesticides containing difluoromethyl groups have been reported to possess improved efficacy and reduced toxicity to non-target organisms .
- Case Study: Difluoromethyl Isosteres in Pesticides
A comprehensive analysis revealed that several pesticides utilize difluoromethyl isosteres, leading to enhanced performance against pests while maintaining lower environmental impact. This application highlights the importance of fluorinated compounds in sustainable agriculture practices .
Metabolic Stability
Fluorinated compounds like 2-(difluoromethyl)-2-methylbutanoic acid demonstrate increased metabolic stability due to the resistance of C-F bonds to enzymatic hydrolysis. This characteristic is particularly advantageous in drug design, as it prolongs the half-life of therapeutic agents in biological systems .
Bacterial Metabolite
Research indicates that this compound may play a role as a bacterial metabolite, potentially influencing microbial ecology and interactions within various environments . Understanding its metabolic pathways can provide insights into its ecological impact and potential applications in microbiology.
Data Summary Table
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-2-methylbutanoic acid exerts its effects depends on its specific application. For example, in drug design, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, leading to improved pharmacokinetic properties. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Methylbutanoic Acid (Non-Fluorinated Parent Compound)
- Structure : Lacks fluorine substituents.
- Physical Properties :
- Applications: Used in flavorings and fragrances (e.g., ethyl 2-methylbutanoate in rum aroma) .
- Key Differences: The difluoromethyl group in the target compound lowers the pKa (increased acidity) due to electron withdrawal. Enhanced metabolic stability and bioavailability compared to the non-fluorinated parent .
2-Chloro-2-methylbutanoic Acid (Halogenated Analog)
- Structure : Chlorine substituent at the 2-position.
- Physical Properties: pKa: ~2.9 (lower than non-fluorinated but higher than difluoromethyl due to Cl’s reduced electronegativity). Molecular Weight: 154.58 g/mol (vs. 148.14 g/mol for difluoromethyl analog).
- Difluoromethyl group offers better safety profile and metabolic resistance .
2-Amino-2-methylbutanoic Acid (Functionalized Derivative)
- Structure: Amino (-NH$_2$) group at the 2-position.
- Physical Properties: pKa: ~9.5 (amino group) and ~2.5 (carboxylic acid), making it amphoteric . Solubility: High water solubility due to zwitterionic nature.
- Applications : Pharmaceutical intermediate (e.g., peptide synthesis) .
- Key Differences: The amino group enables diverse chemical reactivity (e.g., peptide coupling), unlike the inert difluoromethyl group. Difluoromethyl analog lacks basicity, reducing interaction with biological targets but improving stability .
2-Hydroxymethyl-2-methylbutanoic Acid (Oxygenated Derivative)
- Structure : Hydroxymethyl (-CH$_2$OH) group at the 2-position.
- Physical Properties :
- Applications: Potential use in biodegradable polymers.
- Key Differences :
Data Table: Comparative Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the difluoromethyl group into 2-methylbutanoic acid derivatives?
- Methodological Answer : The difluoromethyl group can be introduced via halogen exchange reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Alternatively, direct fluorination of ketone precursors via catalytic methods (e.g., using transition metals) may optimize yields. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize side products .
Q. What spectroscopic techniques are optimal for characterizing 2-(difluoromethyl)-2-methylbutanoic acid?
- Methodological Answer :
- ¹⁹F NMR : Identifies the difluoromethyl group’s chemical environment (δ ~ -100 to -130 ppm).
- ¹H NMR : Resolves splitting patterns from fluorine coupling (e.g., CH₂CF₂).
- IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm⁻¹) and C-F (1000–1400 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the known metabolic pathways of this compound in preclinical models?
- Methodological Answer : In vivo studies suggest β-oxidation of the butanoic acid chain and glucuronidation of the carboxylic acid group. Stability against cytochrome P450 enzymes is enhanced by the difluoromethyl group, as shown in photodegradation analogs (e.g., clinofibrate derivatives forming 2-methylbutanoic acid photoproducts) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s interaction with biological targets compared to non-fluorinated analogs?
- Methodological Answer : The difluoromethyl group enhances binding via dipole interactions and steric effects, as seen in fluorinated enzyme inhibitors (e.g., Complex II inhibitors in ). Computational docking studies (PDB-based) and thermodynamic profiling (ΔG calculations) can quantify fluorine’s impact on binding affinity and selectivity .
Q. How can researchers resolve contradictory data regarding the metabolic stability of this compound in different biological models?
- Methodological Answer :
- Comparative Assays : Use standardized hepatocyte models (e.g., human vs. rodent) to isolate species-specific metabolism.
- Isotopic Labeling : Track degradation pathways via ¹⁴C or ²H labeling.
- HPLC-MS/MS : Quantify metabolites in plasma/tissue homogenates to identify discrepancies in clearance rates .
Q. What experimental approaches can address discrepancies in the compound’s enzymatic inhibition data across studies?
- Methodological Answer :
- Enzyme Source Validation : Ensure consistent sourcing (e.g., recombinant vs. tissue-extracted enzymes).
- Activity Assays : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts.
- Structural Analysis : Co-crystallization or cryo-EM can clarify binding modes and explain variability in IC₅₀ values .
Q. How can computational chemistry predict the stability of this compound under various pH conditions?
- Methodological Answer :
- pKa Prediction Tools : Software like MarvinSuite or SPARC calculates acid dissociation constants for the carboxylic acid group.
- Molecular Dynamics (MD) Simulations : Model protonation states and solvation effects at physiological pH (7.4) or acidic environments (e.g., lysosomal pH 4.5).
- Degradation Pathway Modeling : Use DFT calculations to predict hydrolysis or decarboxylation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
